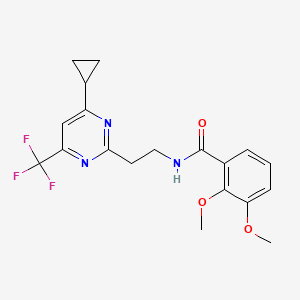
N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-2,3-dimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-2,3-dimethoxybenzamide is a useful research compound. Its molecular formula is C19H20F3N3O3 and its molecular weight is 395.382. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-2,3-dimethoxybenzamide is a compound of significant interest in pharmaceutical research due to its unique structural characteristics and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.
Structural Characteristics
The compound features a pyrimidine ring substituted with a trifluoromethyl group and a cyclopropyl moiety, linked to an ethyl chain and a dimethoxybenzamide group. These structural elements contribute to its lipophilicity and biological activity, enhancing its interaction with various biological targets.
Molecular Formula and Properties
| Property | Value |
|---|---|
| Molecular Formula | C23H25F3N4O2 |
| Molecular Weight | 438.51 g/mol |
| CAS Number | 1396849-70-9 |
Research indicates that this compound exhibits significant biological activity through various mechanisms:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes that are crucial in metabolic pathways related to inflammation and cancer.
- Receptor Modulation : It interacts selectively with various receptors, potentially influencing pathways associated with neuropharmacology and oncology.
Pharmacological Studies
Several studies have evaluated the pharmacological effects of this compound:
- Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth.
- Anti-inflammatory Effects : The compound's ability to modulate inflammatory responses has been noted, indicating potential use in treating inflammatory diseases.
Case Studies
-
In Vitro Studies : In vitro assays demonstrated that the compound significantly reduced the viability of certain cancer cell lines, suggesting its potential as an anticancer agent.
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer).
- IC50 Values : Reported IC50 values were in the low micromolar range.
- In Vivo Studies : Animal models treated with the compound showed reduced tumor sizes compared to control groups, supporting its efficacy in vivo.
Comparative Analysis with Similar Compounds
The unique trifluoromethyl substitution and cyclopropane structure distinguish this compound from similar compounds. Below is a comparative table of structurally related compounds:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Compound A | Pyrimidine core | Anti-inflammatory | Sulfanyl group enhances solubility |
| Compound B | Pyrido[3,2-d]pyrimidine derivative | Antiviral properties | Piperazine moiety increases receptor affinity |
| Compound C | Amino-substituted pyrimidines | Anticancer activity | Amino group enhances interaction with DNA |
Propiedades
IUPAC Name |
N-[2-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]-2,3-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N3O3/c1-27-14-5-3-4-12(17(14)28-2)18(26)23-9-8-16-24-13(11-6-7-11)10-15(25-16)19(20,21)22/h3-5,10-11H,6-9H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLMFRFGVJBSHNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NCCC2=NC(=CC(=N2)C(F)(F)F)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














